REACTION_SMILES
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[Al+3:2].[BH3:10].[C:5]([NH2:6])([CH3:7])([CH3:8])[CH3:9].[CH2:11]([CH3:12])[O:13][C:14](=[O:15])[N:16]1[CH2:17][CH2:18][c:19]2[c:20]([cH:24][cH:25][s:26]2)[C:21](=[O:23])[CH2:22]1.[Cl-:1].[Cl-:3].[Cl-:4].[Cl:27][CH2:28][Cl:29]>>[CH2:11]([CH3:12])[O:13][C:14](=[O:15])[N:16]1[CH2:17][CH2:18][c:19]2[c:20]([cH:24][cH:25][s:26]2)[CH2:21][CH2:22]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
B
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)(C)N
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Name
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CCOC(=O)N1CCc2sccc2C(=O)C1
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CCOC(=O)N1CCc2sccc2C(=O)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)N1CCc2ccsc2CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |